Tirabrutinib hydrochloride Tirabrutinib hydrochloride Tirabrutinib Hydrochloride is the hydrochloride salt form of tirabrutinib, an orally available formulation containing an inhibitor of Bruton agammaglobulinemia tyrosine kinase (BTK), with potential antineoplastic activity. Upon administration, tirabrutinib covalently binds to BTK within B cells, thereby preventing B cell receptor signaling and impeding B cell development. As a result, this agent may inhibit the proliferation of B cell malignancies. BTK, a cytoplasmic tyrosine kinase and member of the Tec family of kinases, plays an important role in B lymphocyte development, activation, signaling, proliferation and survival.
Brand Name: Vulcanchem
CAS No.: 1439901-97-9
VCID: VC0545416
InChI: InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1
SMILES: CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
Molecular Formula: C25H23ClN6O3
Molecular Weight: 490.9 g/mol

Tirabrutinib hydrochloride

CAS No.: 1439901-97-9

Cat. No.: VC0545416

Molecular Formula: C25H23ClN6O3

Molecular Weight: 490.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tirabrutinib hydrochloride - 1439901-97-9

Specification

CAS No. 1439901-97-9
Molecular Formula C25H23ClN6O3
Molecular Weight 490.9 g/mol
IUPAC Name 6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride
Standard InChI InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1
Standard InChI Key UQYDCIJFACDXSG-GMUIIQOCSA-N
Isomeric SMILES CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
SMILES CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
Canonical SMILES CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
Appearance Solid powder

Introduction

Chemical Properties and Structure

Structural Characteristics

The structure of tirabrutinib hydrochloride incorporates a purine scaffold substituted with phenoxyphenyl and pyrrolidinyl groups. These modifications enhance its binding affinity and selectivity for BTK. The hydrochloride salt form improves the compound's solubility and stability for oral administration .

Physicochemical Properties

Key physicochemical parameters of tirabrutinib hydrochloride include:

ParameterValue
Molecular FormulaC25H23ClN6O3C_{25}H_{23}ClN_6O_3
Molecular Weight490.9 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count4
Topological Polar Surface Area105 Ų
Formal Charge0
Complexity825

These properties are crucial for understanding the compound's pharmacokinetics and pharmacodynamics.

Pharmacological Mechanism

Targeting Bruton’s Tyrosine Kinase

Bruton’s tyrosine kinase (BTK) is a cytoplasmic enzyme belonging to the Tec family of kinases. It plays a pivotal role in B-cell receptor signaling, which is essential for B-cell maturation and survival . Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune conditions.

Tirabrutinib hydrochloride covalently binds to the cysteine residue within BTK's active site, irreversibly inhibiting its activity . This inhibition disrupts downstream signaling pathways, leading to reduced proliferation and survival of malignant B cells.

Enhanced Selectivity

As a second-generation BTK inhibitor, tirabrutinib hydrochloride exhibits improved selectivity compared to earlier compounds like ibrutinib. This selectivity minimizes off-target effects on other kinases, thereby reducing adverse events .

Pharmacokinetics

Tirabrutinib hydrochloride demonstrates favorable pharmacokinetic properties:

  • Absorption: Rapid oral absorption with peak plasma concentrations achieved within hours.

  • Distribution: Extensive tissue penetration due to its lipophilic nature.

  • Metabolism: Primarily metabolized by cytochrome P450 enzymes.

  • Excretion: Eliminated via renal and hepatic pathways .

Clinical Applications

Treatment of B-Cell Malignancies

Tirabrutinib hydrochloride has shown efficacy in treating relapsed or refractory B-cell malignancies such as chronic lymphocytic leukemia (CLL), Waldenström's macroglobulinemia (WM), and mantle cell lymphoma (MCL) . By inhibiting BTK, the compound disrupts survival signals in malignant B cells, leading to apoptosis.

Autoimmune Disorders

Tirabrutinib hydrochloride is being investigated for autoimmune conditions such as Sjögren's syndrome and pemphigus vulgaris . By modulating B-cell activity, it may alleviate symptoms associated with autoimmunity.

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